molecular formula C9H16O3 B13199159 {2,7-Dioxaspiro[4.5]decan-3-yl}methanol

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol

Cat. No.: B13199159
M. Wt: 172.22 g/mol
InChI Key: GPSHMLBXTARJOS-UHFFFAOYSA-N
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Description

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by a spirocyclic structure, which includes a spiro[4.5]decane core with two oxygen atoms forming a dioxaspiro ring and a methanol group attached at the 3-position. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is unique due to its specific spirocyclic structure and the presence of a methanol group at the 3-position. This configuration imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Biological Activity

{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, receptor interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a dioxaspiro structure that is significant for its interaction with biological targets. The presence of the methanol moiety suggests potential hydrogen bonding capabilities, which can influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. Specifically, derivatives with similar structural motifs have been evaluated for their effectiveness against various bacterial strains.

CompoundActivityTarget Organism
This compoundModerateE. coli
1-cyclopentyl-5-{1,4-dioxaspiro[4.5]decan-2-yl}-3-phenyl-1H-pyrazoleHighS. aureus
8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamineLowC. albicans

These findings suggest that while this compound may exhibit some antimicrobial activity, further modifications could enhance its efficacy.

Receptor Interactions

The mechanism of action for this compound likely involves interactions with specific receptors in the body. For instance, compounds in this class have been studied for their binding affinities to serotonin receptors (5-HT1A), which are crucial in various physiological processes.

Case Study: 5-HT1A Receptor Binding
A study demonstrated that modifications on the dioxaspiro framework significantly influenced binding affinity to the 5-HT1A receptor:

CompoundBinding Affinity (Ki)Selectivity Ratio (5-HT1A/α1)
Phenoxy derivative50 nM10:1
2-Methoxy derivative20 nM15:1

This data indicates that structural variations can lead to enhanced receptor selectivity and potency.

The proposed mechanism of action for this compound involves:

  • Binding to Receptors : The methanol group may facilitate binding through hydrogen bonds.
  • Modulation of Signaling Pathways : Interaction with serotonin receptors can modulate neurotransmitter release and influence mood regulation.
  • Antimicrobial Action : The compound may disrupt cellular membranes or inhibit essential metabolic pathways in bacteria.

Research Findings and Future Directions

Current research emphasizes the need for further exploration into the structure-activity relationships (SAR) of this compound derivatives. Investigating various substitutions on the spirocyclic structure could yield compounds with improved biological activities and reduced toxicity profiles.

Potential Applications

Given its biological activity, this compound could be a candidate for:

  • Pharmaceutical Development : As a lead compound for developing new antidepressants or antimicrobials.
  • Chemical Biology : As a tool compound in studying receptor interactions and signaling pathways.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2,9-dioxaspiro[4.5]decan-3-ylmethanol

InChI

InChI=1S/C9H16O3/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8,10H,1-7H2

InChI Key

GPSHMLBXTARJOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(OC2)CO)COC1

Origin of Product

United States

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